molecular formula C12H12N2O3S B2868144 ethyl 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetate CAS No. 1286732-86-2

ethyl 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetate

Cat. No.: B2868144
CAS No.: 1286732-86-2
M. Wt: 264.3
InChI Key: ZKXMNAMCTZWSJD-UHFFFAOYSA-N
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Description

Ethyl 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetate is a pyrimidinone derivative featuring a thiophene substituent at the 4-position and an ethyl acetate group at the 1-position. This compound is of interest due to its structural hybridity, combining a heteroaromatic pyrimidinone core with a sulfur-containing thiophene moiety.

Properties

IUPAC Name

ethyl 2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-2-17-12(16)7-14-8-13-9(6-11(14)15)10-4-3-5-18-10/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXMNAMCTZWSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=CC1=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C21H24N6O3S
  • Molecular Weight : 440.52 g/mol
  • CAS Number : 1251631-62-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to this compound. In particular, the following points highlight the findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : It showed considerable potential in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .
  • Synergistic Effects : The compound exhibited synergistic effects when combined with other antibiotics, reducing their MIC values significantly .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cell Line Studies : In vitro studies have indicated that this compound can induce cytotoxicity in cancer cell lines, although specific IC50 values were not detailed in the available literature .
  • Mechanism of Action : The compound is believed to act through multiple pathways, potentially involving DNA inhibition mechanisms similar to those observed in other pyrimidine derivatives .

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.22Not specifiedSignificant
Staphylococcus epidermidis0.25Not specifiedSignificant

Table 2: Anticancer Activity Summary

Cell LineIC50 (μM)Mechanism of Action
CLL Cell Lines>60Potential DNA inhibition
Other Cancer LinesNot specifiedMultiple pathways involved

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • In Vitro Studies : A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the thiophene ring significantly enhanced antimicrobial properties .
  • Structural Analysis : Spectroscopic methods such as NMR and IR have been utilized to confirm the structure and purity of synthesized derivatives, providing insights into their biological activities .

Comparison with Similar Compounds

Key Structural Features of Analogs

Compound Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Pyrimidinone 4-(Thiophen-2-yl), 1-(ethyl acetate) Not explicitly stated Ester, thiophene, pyrimidinone
(2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid Pyrimidinone fused with thiophene Tetrahydrofuran, phosphonic acid 401.0755 Phosphonic acid, dihydroxytetrahydrofuran
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine 4-(thietan-3-yloxy), 2-(thioether) Not explicitly stated Thioether, thietane
2-Methyl-5-nitro-1-[2-[phenyl(thiophen-2-yl)methoxy]ethyl]-1H-imidazole Imidazole Phenyl-thiophene methoxy, nitro Not explicitly stated Nitro, imidazole, thiophene

Analysis :

  • Pyrimidinone vs.
  • Thiophene Substitution : The 4-(thiophen-2-yl) group is shared with compounds in and , but its electronic effects vary depending on adjacent substituents (e.g., phosphonic acid in vs. nitro in ).
  • Ester vs. However, the thioether in may confer greater stability against hydrolysis .

Physicochemical Properties

  • Solubility : The phosphonic acid in is highly water-soluble, while the target compound’s ester group likely reduces polarity, favoring organic solvents.
  • Stability : The thioether in may resist oxidation better than the target’s ester, which could hydrolyze under acidic/basic conditions.

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